molecular formula C14H23NO B7907213 1-[4-(Diethylamino)phenyl]-2-butanol

1-[4-(Diethylamino)phenyl]-2-butanol

Cat. No.: B7907213
M. Wt: 221.34 g/mol
InChI Key: JPTARWNNUMSUSM-UHFFFAOYSA-N
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Description

1-[4-(Diethylamino)phenyl]-2-butanol is an organic compound characterized by the presence of a diethylamino group attached to a phenyl ring, which is further connected to a butanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Diethylamino)phenyl]-2-butanol typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-(diethylamino)benzaldehyde with a suitable Grignard reagent, such as butylmagnesium bromide, to form the intermediate 1-[4-(diethylamino)phenyl]-2-butanone.

    Reduction: The intermediate is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures, pressures, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(Diethylamino)phenyl]-2-butanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be further reduced to form the corresponding alkane.

    Substitution: The diethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

    Oxidation: 1-[4-(Diethylamino)phenyl]-2-butanone.

    Reduction: 1-[4-(Diethylamino)phenyl]butane.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-[4-(Diethylamino)phenyl]-2-butanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential effects on biological systems, including its interaction with cellular receptors.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-[4-(Diethylamino)phenyl]-2-butanol exerts its effects involves its interaction with specific molecular targets. The diethylamino group can interact with various receptors or enzymes, potentially altering their activity. The compound may also participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

    1-[4-(Diethylamino)phenyl]-2-propanol: Similar structure but with a shorter carbon chain.

    1-[4-(Diethylamino)phenyl]-2-pentanol: Similar structure but with a longer carbon chain.

    1-[4-(Diethylamino)phenyl]-2-hexanol: Similar structure but with an even longer carbon chain.

Uniqueness: 1-[4-(Diethylamino)phenyl]-2-butanol is unique due to its specific chain length, which can influence its physical and chemical properties, such as solubility, reactivity, and interaction with biological targets. This makes it distinct from its shorter or longer chain analogs.

Properties

IUPAC Name

1-[4-(diethylamino)phenyl]butan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO/c1-4-14(16)11-12-7-9-13(10-8-12)15(5-2)6-3/h7-10,14,16H,4-6,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPTARWNNUMSUSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC1=CC=C(C=C1)N(CC)CC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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